molecular formula C12H8BrFN2O2 B5534292 N'-[(5-bromo-2-furyl)methylene]-3-fluorobenzohydrazide

N'-[(5-bromo-2-furyl)methylene]-3-fluorobenzohydrazide

Cat. No. B5534292
M. Wt: 311.11 g/mol
InChI Key: IDSRLKLNIJOUEF-VIZOYTHASA-N
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Description

Synthesis Analysis The synthesis of N'-[(5-bromo-2-furyl)methylene]-3-fluorobenzohydrazide and related compounds involves condensation reactions that yield various hydrazone derivatives. For example, the synthesis and characterization of N′-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide have been detailed, highlighting procedures that likely parallel those for the compound . These syntheses typically employ absolute methanol or ethanol to crystallize the compounds into different forms, such as unsolvated and monohydrate, and are characterized using elemental analysis, IR spectra, 1H NMR spectra, and X-ray single crystal structural determination (Xue et al., 2011).

Molecular Structure Analysis The molecular structure of hydrazone derivatives, similar to N'-[(5-bromo-2-furyl)methylene]-3-fluorobenzohydrazide, typically features crystallization in the monoclinic space group with specific unit cell dimensions. These structures are characterized by X-ray single-crystal determination, illustrating how the presence or absence of solvent molecules (e.g., water) can affect the crystalline form. Structural similarities and differences between unsolvated and solvate forms are often noted, providing insights into the compound's molecular geometry and intermolecular interactions (Xue et al., 2011).

Chemical Reactions and Properties Hydrazones, including N'-[(5-bromo-2-furyl)methylene]-3-fluorobenzohydrazide, are known for their ability to engage in various chemical reactions. These compounds can undergo nucleophilic substitution, cycloaddition, and other transformations that exploit their functional groups (e.g., hydrazide, bromo, fluoro, and furyl moieties). The versatility in chemical reactions allows for the synthesis of a wide array of derivatives with potential biological activities and applications in material science (Hatanaka et al., 2010).

Physical Properties Analysis The physical properties of N'-[(5-bromo-2-furyl)methylene]-3-fluorobenzohydrazide derivatives, such as solubility, melting point, and crystal form, are influenced by their molecular structure and the presence of functional groups. For instance, the solubility in various solvents and the melting point range can provide information about the compound's purity and stability. The crystal form, whether unsolvated or as a hydrate, affects the compound's storage and handling characteristics (Xue et al., 2011).

Chemical Properties Analysis The chemical properties of hydrazone derivatives like N'-[(5-bromo-2-furyl)methylene]-3-fluorobenzohydrazide are closely related to their reactivity and stability. These compounds' ability to participate in hydrogen bonding, pi-pi stacking, and other non-covalent interactions significantly impacts their chemical behavior and potential applications in catalysis, organic synthesis, and as ligands in coordination chemistry (Hatanaka et al., 2010).

properties

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O2/c13-11-5-4-10(18-11)7-15-16-12(17)8-2-1-3-9(14)6-8/h1-7H,(H,16,17)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSRLKLNIJOUEF-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-fluorobenzohydrazide

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